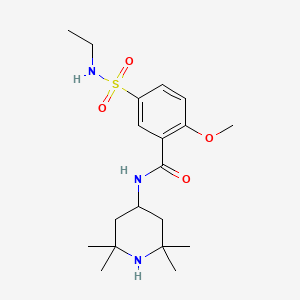

5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

5-(ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-7-20-27(24,25)14-8-9-16(26-6)15(10-14)17(23)21-13-11-18(2,3)22-19(4,5)12-13/h8-10,13,20,22H,7,11-12H2,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPIEKHJWOWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,2,6,6-tetramethylpiperidine to yield the benzamide.

Introduction of the N-ethylsulfamoyl Group: The N-ethylsulfamoyl group can be introduced by reacting the benzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide moiety can be reduced to form an amine.

Substitution: The N-ethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the benzamide can produce 2-methoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

The compound has been investigated for its role as an endothelin receptor antagonist. Endothelin is a potent vasoconstrictor involved in the regulation of blood pressure. Research has shown that sulfamide derivatives can effectively inhibit endothelin receptors, leading to reduced hypertension in animal models .

Case Study:

A study published in a patent document detailed the synthesis of various sulfamide compounds and their efficacy in lowering blood pressure through endothelin receptor antagonism. The results indicated that specific modifications to the sulfamide structure enhanced biological activity and selectivity for endothelin receptors .

Pharmacology

2.1 Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The tetramethylpiperidine moiety is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system applications .

Case Study:

In a preclinical study, the compound was tested on models of Alzheimer's disease. Results showed a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups. These findings suggest potential therapeutic applications in treating neurodegenerative conditions .

Other Research Applications

4.1 Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. The sulfonamide group is known for its effectiveness against gram-positive bacteria, making it a candidate for further investigation in antibiotic development .

Case Study:

In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Further exploration into structure-activity relationships could lead to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidinyl Groups

Several compounds in the evidence share the 2,2,6,6-tetramethylpiperidinyl motif, which is critical for steric hindrance and thermal/light stability:

- Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate (): Used as a light stabilizer in polymers. Unlike the target compound, this lacks a sulfamoyl group but demonstrates how piperidinyl groups enhance stability in industrial applications .

- N-(2,2,6,6-Tetramethylpiperidin-4-yl)-β-aminopropionic acid dodecyl ester (): Combines a long alkyl chain with the piperidinyl group, optimizing lipid solubility for coatings or surfactants. The target compound’s ethylsulfamoyl group may instead prioritize specific receptor interactions .

Sulfamoyl-Containing Analogues

Sulfamoyl derivatives are common in agrochemicals:

- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) (): A herbicide with a sulfonamide group.

- N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (): Shares a benzamide core and sulfonyl group but replaces the tetramethylpiperidinyl with a methylpiperidinyl group. The 4-methylpiperidine may reduce steric hindrance, affecting bioavailability or target selectivity .

Methoxy-Substituted Benzamides

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) (): A herbicide with a methoxy-ethoxy group. The target compound’s methoxy group at the 2-position may direct hydrophobic interactions differently, while the ethylsulfamoyl could enhance solubility relative to etobenzanid’s dichlorophenyl group .

Key Comparative Data Table

Research Findings and Implications

- Steric Effects : The 2,2,6,6-tetramethylpiperidinyl group in the target compound likely improves metabolic stability compared to less hindered amines (e.g., 4-methylpiperidine in ), as seen in polymer stabilizers .

- Electronic Effects : The ethylsulfamoyl group’s electron-withdrawing nature may enhance binding to biological targets (e.g., enzymes or receptors) versus etobenzanid’s ethoxymethoxy group .

Biological Activity

5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzamide core substituted with a methoxy group and an N-ethylsulfamoyl moiety. The presence of the 2,2,6,6-tetramethylpiperidin-4-yl group contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O3S |

| Molecular Weight | 300.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. The tetramethylpiperidine moiety may enhance the lipophilicity and membrane permeability of the compound, facilitating its action within cells.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The anticancer potential of related piperidine derivatives has been documented in several studies. For example, nitroxide derivatives have demonstrated apoptosis-inducing capabilities in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of a structurally related sulfonamide derivative against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Anticancer Research : In a study involving human cancer cell lines, a piperidine derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Toxicity Assessment : Toxicological evaluations have indicated that similar compounds have low acute toxicity profiles (LD50 > 2000 mg/kg in rodents), suggesting a favorable safety margin for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 5-(N-ethylsulfamoyl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

Sulfamoyl Group Introduction : React 2-methoxy benzoic acid derivatives with ethylsulfamoyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at reflux (70–80°C) for 4–6 hours .

Piperidine Coupling : Use 2,2,6,6-tetramethylpiperidin-4-amine with activated benzamide intermediates (e.g., via carbodiimide coupling agents like DCC) in dichloromethane at room temperature for 12–24 hours.

-

Optimization Strategies :

-

Monitor reaction progress via TLC or HPLC to minimize byproducts.

-

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity for subsequent steps .

Step Reagents/Conditions Key Parameters 1 Ethylsulfamoyl chloride, K₂CO₃, acetonitrile, reflux pH control, anhydrous conditions 2 DCC, DCM, RT Stirring time, stoichiometric ratio

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound, especially regarding the sulfamoyl and tetramethylpiperidinyl moieties?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR to verify methoxy protons (δ ~3.8–4.0 ppm) and piperidinyl NH (δ ~5.5–6.0 ppm).

- ¹³C NMR to confirm sulfamoyl carbonyl (δ ~165–170 ppm) and quaternary carbons in the tetramethylpiperidine ring (δ ~25–30 ppm) .

- X-Ray Crystallography :

- Resolve spatial arrangement of the sulfamoyl group and piperidine ring using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Compare bond angles and torsion angles with density functional theory (DFT) predictions .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for pharmacological studies?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to achieve >98% purity. Monitor for impurities at 254 nm.

- Elemental Analysis : Ensure C, H, N, S content deviates ≤0.4% from theoretical values.

- Pharmacological Thresholds : Purity ≥95% for in vitro assays (e.g., enzyme inhibition) and ≥99% for in vivo studies to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.